(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one (5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 127378-28-3
VCID: VC4210266
InChI: InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
SMILES: CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C11H9NOS3
Molecular Weight: 267.38

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one

CAS No.: 127378-28-3

Cat. No.: VC4210266

Molecular Formula: C11H9NOS3

Molecular Weight: 267.38

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one - 127378-28-3

Specification

CAS No. 127378-28-3
Molecular Formula C11H9NOS3
Molecular Weight 267.38
IUPAC Name (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Standard InChI Key SEIFTQHMDCKSIB-RMKNXTFCSA-N
SMILES CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

  • Molecular Formula: C₁₁H₉NOS₃

  • Molecular Weight: 267.38 g/mol

  • CAS Registry Number: 127378-28-3

  • IUPAC Name: (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

  • Stereochemistry: The (5E) configuration denotes the trans arrangement of the benzylidene moiety relative to the thiazol-4-one ring .

Key Structural Attributes:

  • Thiazol-4-one core: A five-membered heterocycle with sulfur and nitrogen atoms.

  • Mercapto group: Enhances reactivity via thiol-disulfide exchange.

  • 4-(Methylthio)benzylidene: A lipophilic substituent that may improve membrane permeability.

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between 2-mercapto-1,3-thiazol-4-one and 4-(methylthio)benzaldehyde under basic conditions (e.g., K₂CO₃ or NaOH). Solvents such as ethanol or acetonitrile are employed, with reactions proceeding at 60–80°C.

Representative Synthesis:

StepReagents/ConditionsYield
14-(Methylthio)benzaldehyde, 2-mercaptothiazol-4-one, K₂CO₃, ethanol, reflux, 12h65–75%

Biological Activities

Cell LineIC₅₀ (μM)Mechanism
HeLa (cervical)18.2Apoptosis via caspase-3 activation
MCF-7 (breast)22.5G0/G1 cell cycle arrest
A549 (lung)25.8ROS-mediated DNA damage

The 4-(methylthio)benzylidene group enhances lipophilicity, facilitating cellular uptake, while the mercapto group interacts with cellular thiols to induce oxidative stress .

Antimicrobial Activity

Screening against microbial strains reveals broad-spectrum activity:

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Comparatively, removal of the methylthio group (e.g., 5-benzylidene analogs) reduces potency by 2–4 fold, underscoring its role in target binding .

Enzyme Inhibition

  • Tyrosinase Inhibition: IC₅₀ = 8.4 μM (vs. kojic acid, IC₅₀ = 16.7 μM) .

  • 11β-HSD1 Inhibition: 42% inhibition at 10 μM, suggesting utility in metabolic disorders .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Mercapto Group: Essential for thiol-mediated interactions; oxidation to disulfide abolishes activity .

  • Benzylidene Moieties: Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) improve antimicrobial effects .

Comparison with Analogues

CompoundModificationActivity (vs. Parent)
5-(4-Methoxybenzylidene)-SCH₃ → -OCH₃2x lower anticancer
5-(4-Nitrobenzylidene)-SCH₃ → -NO₂3x higher antimicrobial

Mechanisms of Action

Apoptosis Induction

  • Caspase Activation: Cleavage of caspase-3 and PARP in HeLa cells.

  • Mitochondrial Dysregulation: Reduced Bcl-2/Bax ratio, cytochrome c release.

Antioxidant Effects

  • ROS Scavenging: EC₅₀ = 28 μM in DPPH assay .

  • Lipid Peroxidation Inhibition: 65% at 50 μM in rat liver microsomes .

Future Directions

  • Pharmacokinetic Studies: Address poor aqueous solubility via nanoformulations.

  • In Vivo Efficacy: Evaluate toxicity and antitumor activity in murine models.

  • Target Identification: Use proteomics to identify binding partners beyond tyrosinase and 11β-HSD1.

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